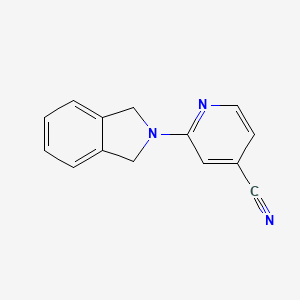![molecular formula C16H18N2 B7559949 4-[(2-methylphenyl)methyl]-2,3-dihydro-1H-quinoxaline](/img/structure/B7559949.png)
4-[(2-methylphenyl)methyl]-2,3-dihydro-1H-quinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(2-methylphenyl)methyl]-2,3-dihydro-1H-quinoxaline, also known as MMQ, is a synthetic compound that has been widely used in scientific research due to its unique chemical properties. MMQ is a member of the quinoxaline family, which is known for its diverse biological activities. MMQ has been extensively studied for its potential applications in the fields of neuroscience, pharmacology, and medicinal chemistry.
作用机制
The mechanism of action of 4-[(2-methylphenyl)methyl]-2,3-dihydro-1H-quinoxaline is not fully understood, but it is believed to involve the modulation of glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptor. 4-[(2-methylphenyl)methyl]-2,3-dihydro-1H-quinoxaline has been shown to bind to the glycine site of the NMDA receptor and enhance its activity. 4-[(2-methylphenyl)methyl]-2,3-dihydro-1H-quinoxaline has also been shown to inhibit the activity of the gamma-aminobutyric acid (GABA) receptor, which may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
4-[(2-methylphenyl)methyl]-2,3-dihydro-1H-quinoxaline has been shown to have a variety of biochemical and physiological effects. 4-[(2-methylphenyl)methyl]-2,3-dihydro-1H-quinoxaline has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its anxiolytic and antidepressant effects. 4-[(2-methylphenyl)methyl]-2,3-dihydro-1H-quinoxaline has also been shown to reduce the activity of acetylcholinesterase, which may contribute to its cognitive-enhancing effects. 4-[(2-methylphenyl)methyl]-2,3-dihydro-1H-quinoxaline has been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective effects.
实验室实验的优点和局限性
4-[(2-methylphenyl)methyl]-2,3-dihydro-1H-quinoxaline has several advantages for lab experiments, including its high potency, selectivity, and water solubility. 4-[(2-methylphenyl)methyl]-2,3-dihydro-1H-quinoxaline is also relatively stable and can be easily synthesized. However, 4-[(2-methylphenyl)methyl]-2,3-dihydro-1H-quinoxaline has some limitations, including its potential toxicity and limited availability. 4-[(2-methylphenyl)methyl]-2,3-dihydro-1H-quinoxaline may also have off-target effects, which may complicate the interpretation of experimental results.
未来方向
There are several future directions for the study of 4-[(2-methylphenyl)methyl]-2,3-dihydro-1H-quinoxaline. One direction is to further elucidate the mechanism of action of 4-[(2-methylphenyl)methyl]-2,3-dihydro-1H-quinoxaline, particularly its effects on glutamate and GABA receptors. Another direction is to explore the potential therapeutic applications of 4-[(2-methylphenyl)methyl]-2,3-dihydro-1H-quinoxaline in the treatment of neurological disorders, such as Alzheimer's disease, Parkinson's disease, and epilepsy. Additionally, the development of new derivatives of 4-[(2-methylphenyl)methyl]-2,3-dihydro-1H-quinoxaline with improved pharmacological properties may lead to the discovery of new drugs for the treatment of neurological disorders.
合成方法
4-[(2-methylphenyl)methyl]-2,3-dihydro-1H-quinoxaline can be synthesized using a variety of methods, including the condensation of 2-methylphenylamine and ethyl 2-bromoacetate, followed by the reduction of the resulting intermediate with sodium borohydride. Other methods include the reaction of 2-methylphenylamine with 1,2-dichlorobenzene, followed by the reduction of the intermediate with lithium aluminum hydride. The yield of 4-[(2-methylphenyl)methyl]-2,3-dihydro-1H-quinoxaline can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and solvent.
科学研究应用
4-[(2-methylphenyl)methyl]-2,3-dihydro-1H-quinoxaline has been extensively studied for its potential applications in the fields of neuroscience, pharmacology, and medicinal chemistry. 4-[(2-methylphenyl)methyl]-2,3-dihydro-1H-quinoxaline has been shown to have a variety of biological activities, including anticonvulsant, anxiolytic, and antidepressant effects. 4-[(2-methylphenyl)methyl]-2,3-dihydro-1H-quinoxaline has also been shown to have neuroprotective effects against oxidative stress and excitotoxicity. 4-[(2-methylphenyl)methyl]-2,3-dihydro-1H-quinoxaline has been used as a tool compound to study the role of glutamate receptors in neurodegenerative diseases and to develop new drugs for the treatment of neurological disorders.
属性
IUPAC Name |
4-[(2-methylphenyl)methyl]-2,3-dihydro-1H-quinoxaline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2/c1-13-6-2-3-7-14(13)12-18-11-10-17-15-8-4-5-9-16(15)18/h2-9,17H,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRQMWQZAWNURGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-methylphenyl)methyl]-2,3-dihydro-1H-quinoxaline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[[methyl-[(E)-2-methylpent-2-enoyl]amino]methyl]benzoic acid](/img/structure/B7559867.png)


![3-[(2-Hydroxy-3-methoxybenzoyl)-methylamino]-2-methylpropanoic acid](/img/structure/B7559886.png)





![N-[(3,5-dimethylphenyl)methyl]-1-(oxan-3-yl)methanamine](/img/structure/B7559926.png)



